3,5-Dichloro-3'-thiomorpholinomethyl benzophenone
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Overview
Description
3,5-Dichloro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NOS and a molecular weight of 366.3 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone involves multiple steps, typically starting with the chlorination of benzophenone derivatives. The thiomorpholine moiety is introduced through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,5-Dichloro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-3’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 3,5-Dichlorobenzophenone
- Thiomorpholine
- Benzophenone derivatives with various substituents
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBPWSWQRXCDPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643392 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-90-1 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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